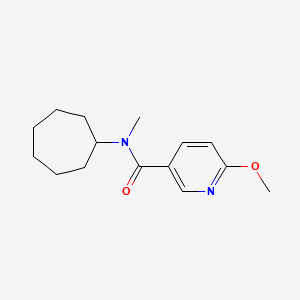
N-(1-phenylcyclobutyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclobutyl)cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by GABA aminotransferase. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in various neurological disorders.
Wirkmechanismus
N-(1-phenylcyclobutyl)cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-phenylcyclobutyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which can have a range of physiological effects. These include reducing anxiety, promoting sleep, and reducing the risk of seizures. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been shown to have a long half-life, which makes it suitable for once-daily dosing. However, one limitation of N-(1-phenylcyclobutyl)cyclobutanecarboxamide is its poor solubility, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-phenylcyclobutyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, which has been the focus of several recent studies. In addition, there is growing interest in the use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide as a potential treatment for addiction, particularly in the context of opioid use disorders. Finally, there is ongoing research into the potential use of N-(1-phenylcyclobutyl)cyclobutanecarboxamide in the treatment of epilepsy, anxiety, and other neurological disorders.
Synthesemethoden
The synthesis of N-(1-phenylcyclobutyl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanecarboxylic acid. This acid is then converted into its acid chloride derivative, which is reacted with N-phenylethylamine to produce N-(1-phenylcyclobutyl)carboxamide. Finally, this compound is treated with sodium hydride and cyclobutyl bromide to yield N-(1-phenylcyclobutyl)cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, N-(1-phenylcyclobutyl)cyclobutanecarboxamide has been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that causes intellectual disability and seizures.
Eigenschaften
IUPAC Name |
N-(1-phenylcyclobutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(12-6-4-7-12)16-15(10-5-11-15)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXZDSJCWLOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)





![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)

